molecular formula C14H14F3NO3 B13141185 Benzyl4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate

Benzyl4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B13141185
M. Wt: 301.26 g/mol
InChI Key: ZFMJFMKXOIIYJX-UHFFFAOYSA-N
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Description

Benzyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a benzyl group, a trifluoromethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide.

    Benzylation: The benzyl group is introduced through a benzylation reaction, often using benzyl bromide in the presence of a base.

    Carboxylation: The carboxylate ester is formed by reacting the intermediate with a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.

Industrial Production Methods

Industrial production of Benzyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding the interactions of fluorinated molecules with biological systems.

Medicine

In medicinal chemistry, Benzyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting the central nervous system.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of Benzyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural rigidity. The benzyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Similar structure but lacks the trifluoromethyl group.

    Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate: Similar but with a different position of the trifluoromethyl group.

Uniqueness

Benzyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This positioning can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C14H14F3NO3

Molecular Weight

301.26 g/mol

IUPAC Name

benzyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H14F3NO3/c15-14(16,17)11-8-18(7-6-12(11)19)13(20)21-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

ZFMJFMKXOIIYJX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1=O)C(F)(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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